![molecular formula C14H15N5O4 B5598347 N'-(4-methoxybenzylidene)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide](/img/structure/B5598347.png)
N'-(4-methoxybenzylidene)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves specific reactions under controlled conditions. For instance, the synthesis of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was achieved through reactions characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, further confirmed by single-crystal X-ray diffraction (Karrouchi et al., 2021). Another synthesis approach involved an acid-catalyzed reaction from 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using various spectroscopic methods and theoretical calculations. For example, the (E)-configuration of the hydrazonoic group in related compounds was confirmed by X-ray diffraction, showcasing the detailed geometric and electronic structures through B3LYP/6-311++G** calculations (Karrouchi et al., 2021).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are studied through various analyses. Molecular docking studies have hinted at potential applications, such as anti-diabetic agents due to the interaction with specific proteins (Karrouchi et al., 2021). Furthermore, mapped MEP surfaces and NBO calculations provide insights into the nucleophilic and electrophilic sites, indicating low reactivity in both gas phase and aqueous solution compared to derivatives (Karrouchi et al., 2021).
Physical Properties Analysis
The study of physical properties includes solvation energy and dipole moments, which are crucial for understanding the behavior of these compounds in different media. For instance, calculations have shown a significant increase in dipole moment from the gas phase to solution, indicating a high stability in solution (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, such as atomic charges and vibrational assignments, are meticulously analyzed to understand the compound's reactivity and stability further. The protonation possibilities and the detailed vibrational mode analyses contribute to a comprehensive understanding of the compound's chemical behavior (Karrouchi et al., 2021).
properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-9-12(19(21)22)13(18(2)17-9)14(20)16-15-8-10-4-6-11(23-3)7-5-10/h4-8H,1-3H3,(H,16,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVECBUOTXLXSRZ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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